molecular formula C14H16ClNO B1616264 Sercloremine CAS No. 54403-19-9

Sercloremine

Cat. No.: B1616264
CAS No.: 54403-19-9
M. Wt: 249.73 g/mol
InChI Key: FTKTZRKAVSDSRA-UHFFFAOYSA-N
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Description

Sercloremine (CGP 4718A) is a novel antidepressant with a dual mechanism of action: it selectively inhibits monoamine oxidase A (MAO-A) and serotonin reuptake . Early clinical studies in healthy volunteers demonstrated dose-dependent pharmacokinetics, with peak plasma concentrations occurring 2 hours post-administration, a distribution half-life of 4–5 hours, and an elimination half-life of 14 hours . Pharmaco-EEG analyses revealed its "desipramine-type" activating profile, characterized by increased alpha activity and vigilance enhancement, contrasting with the sedative effects of tricyclic antidepressants (TCAs) like amitriptyline .

Properties

CAS No.

54403-19-9

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

4-(5-chloro-1-benzofuran-2-yl)-1-methylpiperidine

InChI

InChI=1S/C14H16ClNO/c1-16-6-4-10(5-7-16)14-9-11-8-12(15)2-3-13(11)17-14/h2-3,8-10H,4-7H2,1H3

InChI Key

FTKTZRKAVSDSRA-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C2=CC3=C(O2)C=CC(=C3)Cl

Canonical SMILES

CN1CCC(CC1)C2=CC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sercloremine’s pharmacological profile is compared below with amitriptyline (a TCA) and other MAOIs (e.g., moclobemide, selegiline), focusing on mechanisms, pharmacokinetics, and clinical outcomes.

Table 1: Pharmacokinetic and Pharmacodynamic Comparison

Parameter This compound Amitriptyline Moclobemide (MAOI)
Mechanism MAO-A + SERT inhibition SNRI + antihistaminic Reversible MAO-A inhibition
Peak Plasma Time 2 hours 2–4 hours 1–2 hours
Half-Life (t₁/₂) 14 hours 10–26 hours 1–4 hours
EEG Profile Activating (↑ alpha) Sedative (↑ delta/theta) Mild activation
Psychometric Effects Vigilance improvement Cognitive impairment Moderate mood elevation

Table 2: Clinical Efficacy and Side Effects

Compound Efficacy (vs. Placebo) Common Side Effects Therapeutic Use
This compound Moderate Mild pupillary dilation Activating depression
Amitriptyline High Sedation, dry mouth Severe depression, anxiety
Moclobemide High Nausea, insomnia Atypical depression

Key Findings:

Mechanistic Uniqueness: this compound’s dual inhibition of MAO-A and serotonin reuptake distinguishes it from selective MAOIs (e.g., moclobemide) and TCAs. While moclobemide reversibly inhibits MAO-A without affecting serotonin reuptake, this compound provides broader monoaminergic modulation .

Pharmacodynamic Contrast : In pharmaco-EEG studies, this compound increased alpha power (6 hours post-dose), correlating with improved cognitive function and wakefulness. By contrast, amitriptyline suppressed alpha activity, increased delta/theta waves, and impaired vigilance .

Dose-Efficacy Relationship : this compound’s effects were dose-dependent but inconsistently superior to placebo, whereas amitriptyline demonstrated robust efficacy at all tested doses .

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